

Head-to-head comparison of CH 275 from different suppliers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CH 275

Cat. No.: B561565

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An Important Note on "CH 275"

Initial research has revealed that the designation "CH 275" is ambiguous and can refer to at least two distinct chemical compounds. To provide you with the most accurate and relevant information, please identify which of the following compounds you are interested in:

- **CH 275** (Somatostatin Receptor 1 Agonist): A cyclic peptide analog of somatostatin that selectively binds to and activates the somatostatin receptor 1 (SST1). Its CAS number is 174688-78-9.
- MS-275 (Entinostat): A benzamide histone deacetylase (HDAC) inhibitor, primarily targeting HDAC1 and HDAC3. Its CAS number is 209783-80-2.

This guide will provide a head-to-head comparison for both compounds from various suppliers based on publicly available data.

Part 1: CH 275 (Somatostatin Receptor 1 Agonist) Overview

CH 275 is a potent and selective agonist for the somatostatin receptor 1 (SST1), a G-protein coupled receptor.^{[1][2]} It is a peptide analog of somatostatin.^[2] The activation of SST1 by agonists like **CH 275** can lead to various cellular responses, including the inhibition of adenylyl cyclase and the modulation of ion channel activity. This compound is often utilized in research

to investigate the physiological roles of SST1, including its potential involvement in neurological disorders such as Alzheimer's disease.[2]

Supplier Comparison

A critical aspect of utilizing chemical probes like **CH 275** in research is ensuring the quality and consistency of the material. The following table summarizes publicly available data for **CH 275** from various suppliers. Researchers are strongly encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date information.

Supplier	Purity	Biological Activity Data	Formulation
MedKoo Biosciences	>98% (HPLC)	IC50 = 30.9 nM for human SST1	Acetate salt
MedchemExpress	>98% (HPLC)	Ki = 52 nM for SST1; IC50 = 30.9 nM for human SST1	Lyophilized powder
APExBIO	>98% (HPLC)	Not specified	Lyophilized powder
GlpBio	Not specified	Not specified	Lyophilized powder

Experimental Protocols

To ensure the identity, purity, and biological activity of **CH 275**, a series of standard experiments should be performed.

1. Purity and Identity Verification

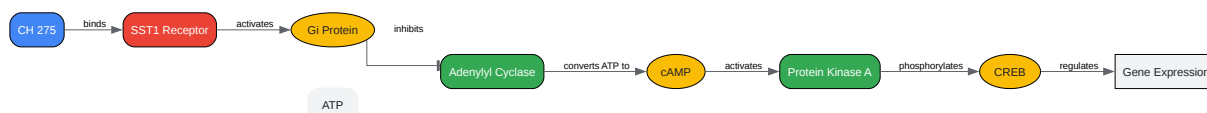
- High-Performance Liquid Chromatography (HPLC): This technique is essential for determining the purity of the compound.
 - Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is commonly used.
 - Stationary Phase: A C18 reverse-phase column.

- Detection: UV absorbance at 214 nm and 280 nm.
- Mass Spectrometry (MS): Used to confirm the molecular weight of the peptide.
 - Method: Electrospray ionization (ESI) is typically used for peptides.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and can help confirm the identity of the compound.

2. Biological Activity Assay

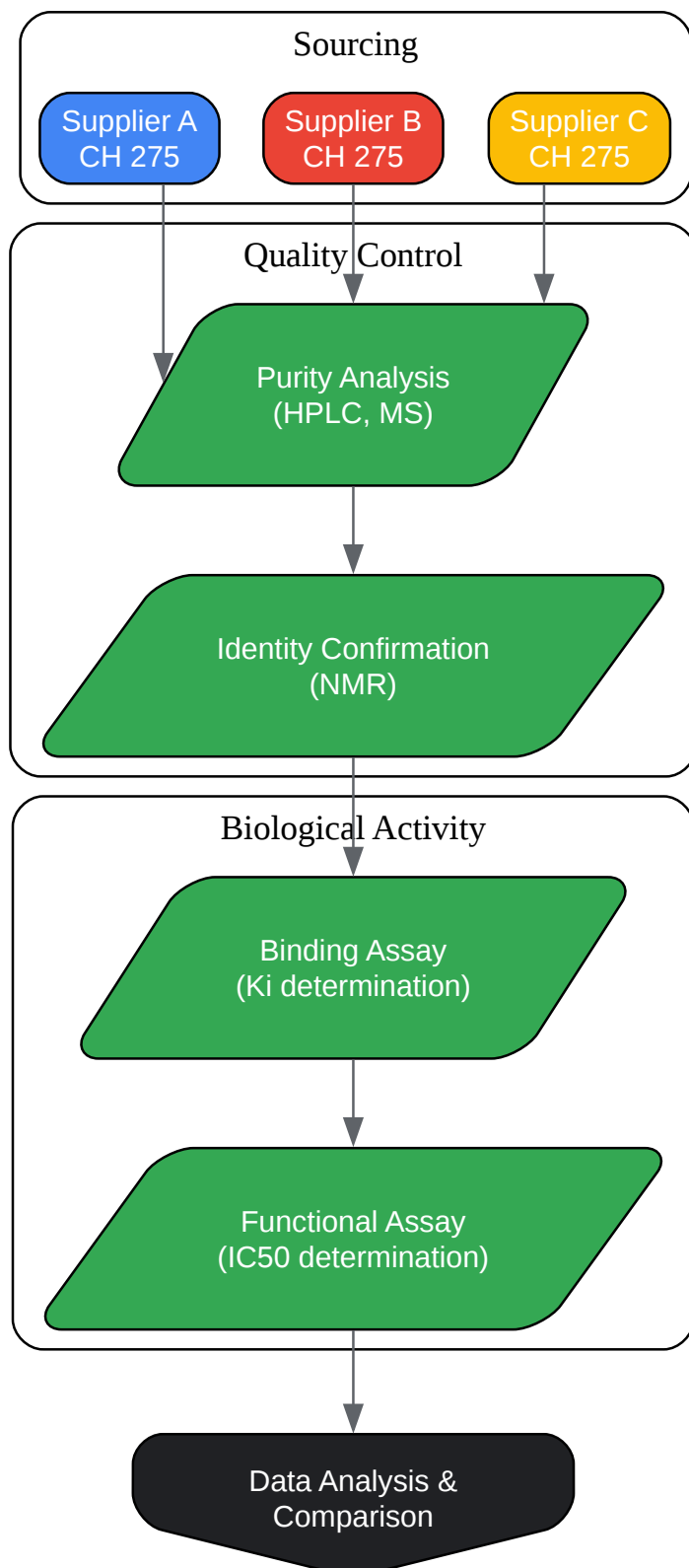
- Receptor Binding Assay: This assay measures the affinity of **CH 275** for the somatostatin receptors.
 - Principle: A radiolabeled somatostatin analog is displaced from the receptor by increasing concentrations of **CH 275**.
 - Cell Line: Cells expressing the human somatostatin receptor 1 (e.g., CHO-K1 or HEK293 cells).
- Functional Assay (cAMP Assay): This assay measures the functional consequence of receptor activation.
 - Principle: SST1 activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
 - Method: A competitive immunoassay (e.g., HTRF or ELISA) is used to quantify cAMP levels in cells treated with **CH 275**.

Visualizations



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Caption: Signaling pathway of **CH 275** via the SST1 receptor.



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Caption: Experimental workflow for comparing **CH 275** from different suppliers.

Part 2: MS-275 (Entinostat)

Overview

MS-275, also known as Entinostat, is a benzamide derivative that acts as a Class I histone deacetylase (HDAC) inhibitor. It exhibits selectivity for HDAC1 and HDAC3 over other HDAC isoforms.[3] By inhibiting HDACs, MS-275 leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression.[4] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a compound of interest in oncology research.[3][4]

Supplier Comparison

The quality and purity of MS-275 are paramount for obtaining reliable and reproducible experimental results. The following table provides a summary of information from various suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Supplier	Purity	Biological Activity Data	Formulation
Selleck Chemicals	≥98% (HPLC)	IC50: 0.51 μM (HDAC1), 1.7 μM (HDAC3)	Crystalline solid
Tocris Bioscience	≥98% (HPLC)	IC50: 0.18 μM (HDAC1), 0.74 μM (HDAC3)	Crystalline solid
MedchemExpress	>98% (HPLC)	IC50: 0.18 μM (HDAC1), 0.74 μM (HDAC3)	Crystalline solid
Cayman Chemical	≥98%	IC50: 0.18 μM (HDAC1), 0.74 μM (HDAC3)	Crystalline solid

Experimental Protocols

To validate the quality and activity of MS-275 from different sources, the following experimental protocols are recommended.

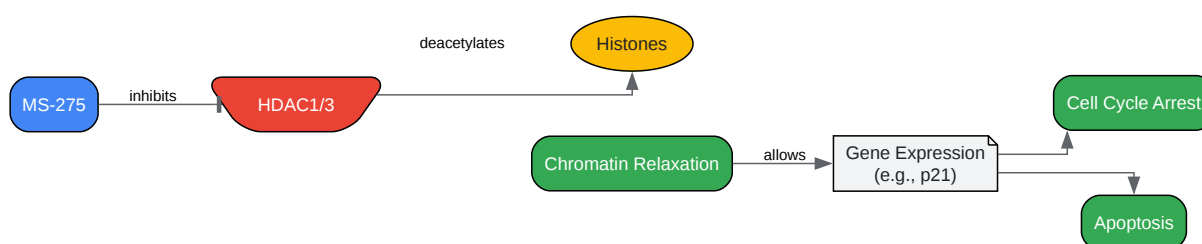
1. Purity and Identity Verification

- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
 - Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
 - Stationary Phase: A C18 reverse-phase column.
 - Detection: UV absorbance at 254 nm.
- Mass Spectrometry (MS): To confirm the molecular weight.
 - Method: Electrospray ionization (ESI).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

2. Biological Activity Assay

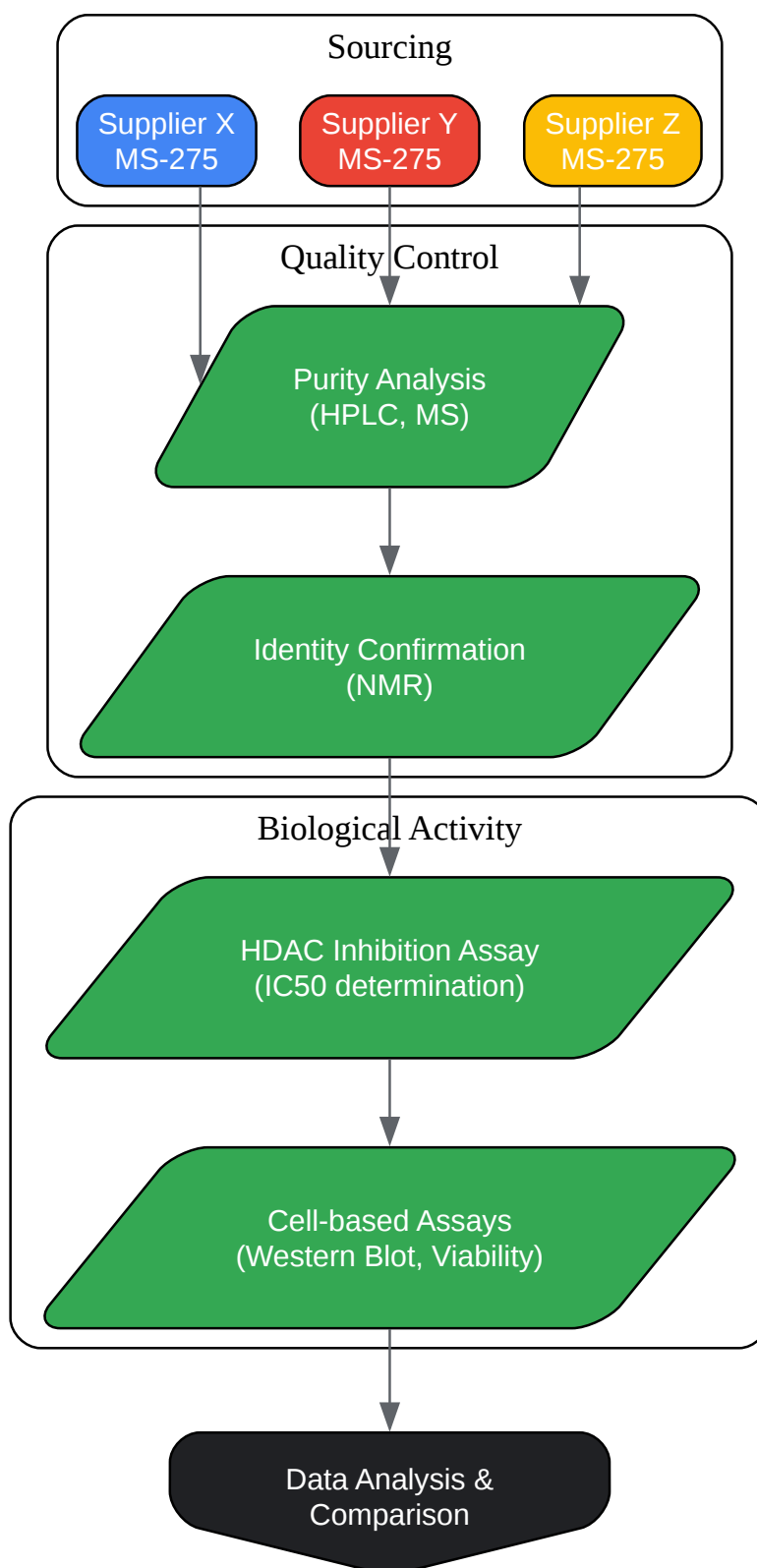
- **In Vitro HDAC Inhibition Assay:** To measure the potency of MS-275 against specific HDAC isoforms.
 - **Principle:** A fluorogenic HDAC substrate is incubated with a recombinant HDAC enzyme in the presence of varying concentrations of MS-275. The inhibition of the enzyme results in a decrease in the fluorescent signal.
- **Western Blot Analysis:** To assess the downstream effects of HDAC inhibition in cells.
 - **Principle:** Cells are treated with MS-275, and cell lysates are analyzed by Western blot for the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) and other relevant proteins (e.g., p21).
- **Cell Viability Assay:** To determine the cytotoxic effects of MS-275 on cancer cell lines.
 - **Method:** A colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo is used to measure cell viability after treatment with a dose range of MS-275.

Visualizations



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Caption: Mechanism of action of MS-275 (Entinostat).



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Caption: Experimental workflow for comparing MS-275 from different suppliers.

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- 4. The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of CH 275 from different suppliers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561565#head-to-head-comparison-of-ch-275-from-different-suppliers]

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